molecular formula C15H13ClN4O3S B2953406 5-chloro-6-hydroxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide CAS No. 1904304-55-7

5-chloro-6-hydroxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide

Cat. No. B2953406
CAS RN: 1904304-55-7
M. Wt: 364.8
InChI Key: WFACDQHPUCINTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-6-hydroxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide is a useful research compound. Its molecular formula is C15H13ClN4O3S and its molecular weight is 364.8. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-6-hydroxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-6-hydroxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitubercular Agents

Thieno[2,3-d]pyrimidin-4(3H)-ones have been designed and synthesized for screening against Mycobacteria as part of efforts to develop new antitubercular agents. Some compounds in this category have shown significant antimycobacterial activity against Mycobacterium tuberculosis .

Photodynamic Therapy

Thieno[3,4-d]pyrimidine derivatives have been studied as photosensitizers for photodynamic therapy, particularly in the treatment of skin cancer cells. These compounds can be incorporated into sequence-specific DNA and RNA sequences for targeted therapy .

Cancer Cell Growth Inhibition

New analogs of thieno[2,3-d]pyrimidin-4(3H)-ones have been synthesized and tested in vitro for their ability to inhibit cancer cell growth. This suggests potential applications in developing anticancer drugs .

Antimicrobial Activity

Thieno[2,3-d]pyrimidin derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. This indicates their potential use in creating new antimicrobial agents .

PI3K Inhibitors

Some thieno[2,3-d]pyrimidine derivatives have been synthesized as PI3K inhibitors against various isomers PI3Kα, β, and γ. They have also been evaluated for their anticancer activity against NCI 60 cell lines, suggesting their use in cancer treatment .

Antioxidant Activity

Compounds with a thieno[2,3-d]pyrimidin structure have been evaluated for their antioxidant activity. This property could be leveraged in pharmaceutical applications where oxidative stress is a concern .

properties

IUPAC Name

5-chloro-N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-6-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O3S/c1-8-19-14-10(2-5-24-14)15(23)20(8)4-3-17-12(21)9-6-11(16)13(22)18-7-9/h2,5-7H,3-4H2,1H3,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFACDQHPUCINTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)C3=CNC(=O)C(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-6-hydroxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide

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